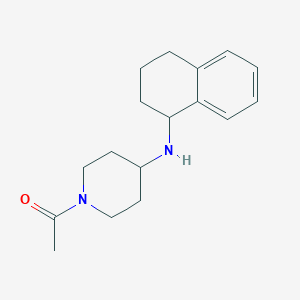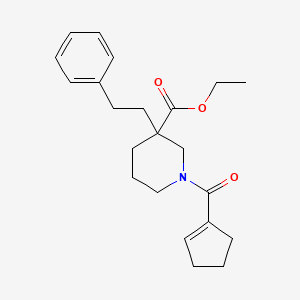
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a potent and selective blocker of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
Mechanism of Action
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. As a result, the normal function of the NMDA receptor is inhibited, leading to a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The blockade of NMDA receptors by 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been shown to have various biochemical and physiological effects. For example, it can lead to the disruption of calcium homeostasis, activation of oxidative stress, and induction of inflammation. These effects can result in neuronal damage, cell death, and cognitive impairment. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor function. Another advantage is its ability to induce neurotoxicity and cognitive impairment, which can be useful for modeling various neurological disorders. However, one of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its potential for inducing non-physiological levels of NMDA receptor blockade, which may not accurately reflect the pathophysiology of neurological disorders.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride and NMDA receptors. One direction is to investigate the role of NMDA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of NMDA receptor modulators as therapeutic agents for these disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of NMDA receptor blockade by 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride. Finally, the development of new and more selective NMDA receptor antagonists may provide valuable tools for investigating the role of NMDA receptors in health and disease.
Synthesis Methods
The synthesis of 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride involves the reaction of 2-(4-morpholinyl)ethylamine with 3,5-dinitrobenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then converted into its hydrochloride salt form by treatment with hydrochloric acid. The purity and identity of 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Scientific Research Applications
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been shown to induce neurotoxicity and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease. It has also been used to study the mechanisms underlying epileptic seizures and stroke. In addition, 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7.ClH/c17-13(23-6-3-14-1-4-22-5-2-14)10-7-11(15(18)19)9-12(8-10)16(20)21;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVADAKPWXNPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6061754.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)

![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)
